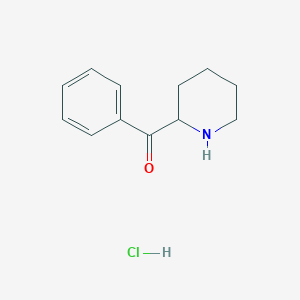

![molecular formula C19H16N2O4 B111861 (3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1415814-69-5](/img/structure/B111861.png)

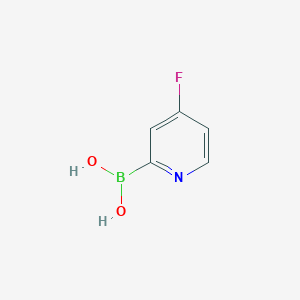

(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, such as the one you mentioned, are a class of organic compounds with a wide range of applications in the field of medicinal chemistry . They are known for their versatile biological activities and are used as scaffolds in drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives has seen significant advancements in recent years . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, which involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic ring system, consisting of a benzene ring fused to a pyridine ring . The specific structure of the compound you mentioned would also include additional functional groups, such as a carboxylic acid group.Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, nitriles can be hydrolyzed to carboxylic acids in acidic aqueous solutions, and to carboxylate salts with base-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. For example, 3-Quinolinecarboxylic acid, a related compound, is a white to beige powder with a melting point of 277°C to 283°C .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The field of quinoline derivatives is rapidly developing, with new synthetic methods and applications being discovered. Future research will likely focus on developing more efficient synthesis methods, discovering new biological activities, and minimizing the environmental impact of these processes .

Propiedades

IUPAC Name |

(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-19(23)12-7-8-17-16(10-12)14-5-2-6-15(14)18(20-17)11-3-1-4-13(9-11)21(24)25/h1-5,7-10,14-15,18,20H,6H2,(H,22,23)/t14-,15+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSUTBGPVJHKPC-DYNVDGSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

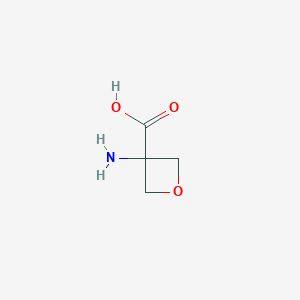

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

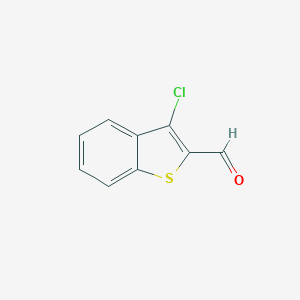

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

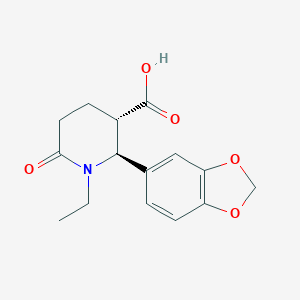

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)